![molecular formula C36H45ErF9O6 B13731050 erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one CAS No. 39017-76-0](/img/structure/B13731050.png)
erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one is a complex organometallic compound. This compound features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique reactivity. The presence of erbium, a rare earth element, adds to its significance in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trimethyl groups: This step often involves alkylation reactions.
Attachment of the trifluoro-1-hydroxyethylidene group: This can be done through a series of substitution and addition reactions.
Complexation with erbium: The final step involves the coordination of erbium to the organic ligand under controlled conditions, often in the presence of a suitable solvent and at a specific temperature
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of erbium.
Reduction: Reduction reactions can be used to modify the organic ligand or the erbium center.
Substitution: The trifluoro-1-hydroxyethylidene group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation states of erbium, while substitution could result in various functionalized derivatives of the original compound .
Applications De Recherche Scientifique
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique reactivity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It is used in the production of advanced materials, such as high-performance polymers and nanomaterials
Mécanisme D'action
The mechanism by which erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one exerts its effects involves coordination chemistry. The erbium ion interacts with various molecular targets through coordination bonds, influencing the reactivity and stability of the compound. This interaction can affect molecular pathways, such as catalytic cycles in chemical reactions or binding interactions in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclo[2.2.1]heptane core but differ in their functional groups.
Erbium complexes: Other erbium-containing compounds with different organic ligands.
Uniqueness
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one is unique due to the combination of its bicyclo[2.2.1]heptane structure and the presence of erbium. This combination imparts distinct reactivity and stability, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
39017-76-0 |
|---|---|
Formule moléculaire |
C36H45ErF9O6 |
Poids moléculaire |
912.0 g/mol |
Nom IUPAC |
erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/3C12H15F3O2.Er/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/b3*9-7+;/t3*6-,11+;/m111./s1 |
Clé InChI |
COWNJRXIYSQDDV-PSMAIOHISA-N |
SMILES isomérique |
C[C@@]12C([C@@H](/C(=C(\O)/C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(\O)/C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(\O)/C(F)(F)F)/C1=O)CC2)(C)C.[Er] |
SMILES canonique |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


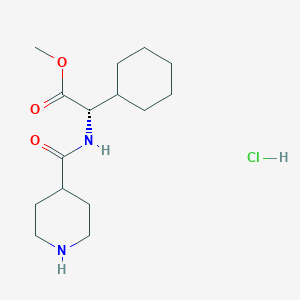
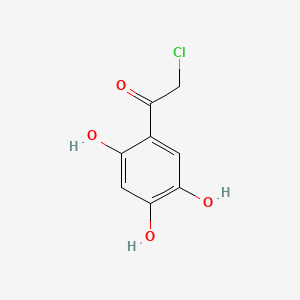
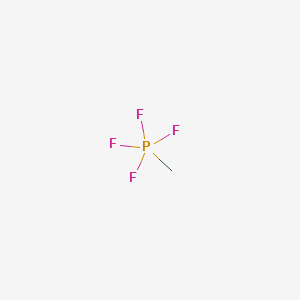
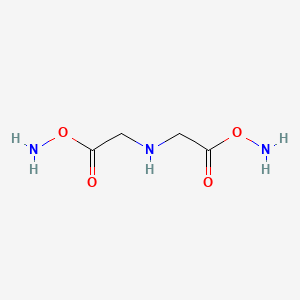
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
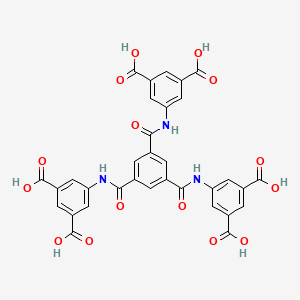
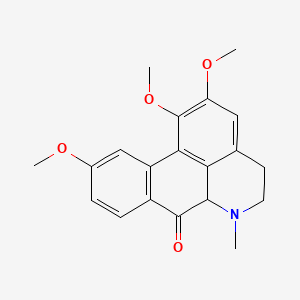


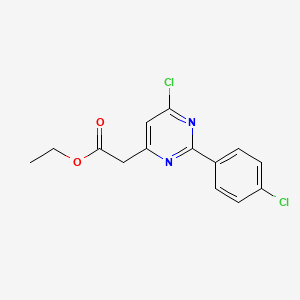
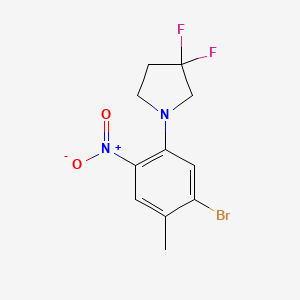
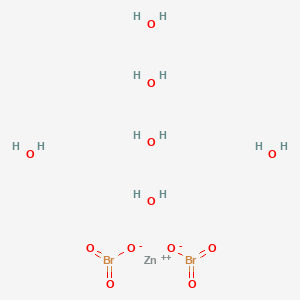
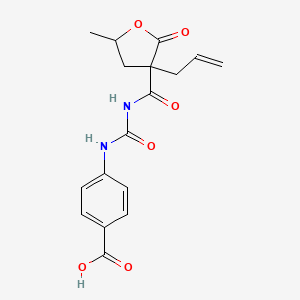
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)
